Pyridoxaloxime
Description
Pyridoxaloxime is a chemical compound that has been the subject of various research studies . It is derived from B6-vitamin and is known for its eco-friendly synthesis .
Synthesis Analysis
The synthesis of Pyridoxaloxime involves the quaternization of pyridoxal oxime with substituted phenacyl bromides . This process can be carried out using microwave heating, both in solvent (acetone) and under solvent-free conditions . The synthesis is efficient, fast, and practical, yielding good to excellent results (58%-94% in acetone and 42%-78% in solvent-free conditions) in very short reaction times .Molecular Structure Analysis
The structure of a compound of Pyridoxaloxime, in which a 4-fluorophenacyl moiety is bonded to the pyridinium ring nitrogen atom, has been confirmed by the single-crystal X-ray diffraction method . The crystal structures of the 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide and 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium chloride monohydrate were determined by X-ray analysis .Chemical Reactions Analysis
The effect of microwave irradiation on a set of reactions using pyridoxal oxime and substituted phenacyl bromides as reactants was examined . Under these conditions, a very efficient, fast, and practical method for the preparation of quaternary salts was developed .Future Directions
While specific future directions for Pyridoxaloxime research were not found in the search results, the development of cleaner technologies is a major emphasis in green chemistry . The use of nonvolatile and recyclable alternatives, as well as performing reactions without solvents, is a key area of research . The application of microwaves in chemistry is extremely attractive and can carry out a number of chemical processes with substantial reduction of the reaction time in comparison to conventional methods .
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIIRAOFHLZMD-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxaloxime | |
CAS RN |
708-08-7 | |
Record name | Pyridoxaloxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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